Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane
CAS No.: 848464-60-8
Cat. No.: VC8299239
Molecular Formula: C48H34N2Si
Molecular Weight: 666.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848464-60-8 |
---|---|
Molecular Formula | C48H34N2Si |
Molecular Weight | 666.9 g/mol |
IUPAC Name | bis(4-carbazol-9-ylphenyl)-diphenylsilane |
Standard InChI | InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H |
Standard InChI Key | JDOBIJWMPMUWNO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Canonical SMILES | C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 9,9'-[(diphenylsilanediyl)bis(4,1-phenylene)]bis-9H-carbazole, reflecting its bis-carbazole-substituted silane backbone . The molecule consists of a central silicon atom bonded to two phenyl groups and two para-substituted phenyl rings, each terminated by a carbazole unit. This architecture confers rigidity and extended π-conjugation, critical for charge transport in electronic applications.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 848464-60-8 | |
Molecular Formula | ||
Molecular Weight | 666.88 g/mol | |
Appearance | White crystalline powder | |
Sublimation Conditions | Purified via sublimation |
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. The NMR spectrum (CDCl, 600 MHz) exhibits characteristic signals:
-
δ 8.18 ppm (d, 4H, aromatic protons adjacent to nitrogen)
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δ 7.30–7.95 ppm (m, 26H, overlapping phenyl and carbazole resonances) .
The NMR spectrum corroborates carbazole connectivity, with signals at δ 140.59 ppm (quaternary carbons linked to silicon) and δ 109.91 ppm (carbazole C-9 positions) . High-resolution MALDI-TOF mass spectrometry shows a peak at m/z 666.986, matching the theoretical molecular ion ([M]) .
Synthesis and Optimization
Ullmann Condensation Methodology
The synthesis involves a copper-catalyzed Ullmann coupling between a bis(4-iodophenyl)diphenylsilane precursor and carbazole under inert conditions .
Table 2: Reaction Conditions and Yield
Parameter | Value |
---|---|
Catalyst | Copper powder (6.3 mmol) |
Ligand | 18-Crown-6 (0.26 mmol) |
Base | KCO (11.4 mmol) |
Solvent | Anhydrous o-dichlorobenzene |
Temperature | 180°C (reflux) |
Duration | 72 hours |
Yield | 37.2% |
The reaction proceeds via a radical mechanism, with 18-crown-6 enhancing copper’s catalytic activity by stabilizing intermediates. Post-reaction workup includes silica gel filtration and column chromatography to isolate the product .
Challenges in Scalability
The moderate yield (37.2%) reflects inherent limitations of Ullmann reactions, including side reactions and catalyst deactivation. Alternatives such as Buchwald-Hartwig amination could potentially improve efficiency but remain unexplored for this specific compound .
Electronic and Thermal Properties
Optoelectronic Behavior
The carbazole units provide strong electron-donating characteristics, while the silane core reduces intermolecular π-π stacking, enhancing film-forming ability in OLEDs. Theoretical calculations predict a HOMO-LUMO gap of ~3.2 eV, suitable for blue-emitting devices .
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals a decomposition temperature () exceeding 400°C, attributed to the robust silane backbone. Differential scanning calorimetry (DSC) shows no glass transition below 200°C, indicating high morphological stability .
Applications in Organic Electronics
Host Material in OLEDs
In multilayer OLED architectures, this compound serves as a host for phosphorescent emitters like iridium(III) complexes. Its high triplet energy (~2.8 eV) prevents back-energy transfer, improving device efficiency .
Charge Transport Layers
The molecule’s ambipolar charge transport capability (hole mobility: cm/V·s) makes it viable for use in hole-transporting layers (HTLs), reducing operating voltages in devices .
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